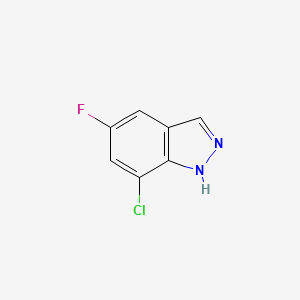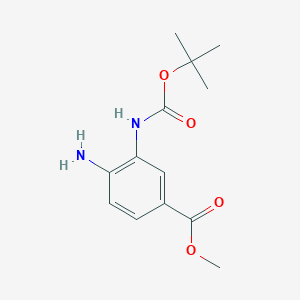![molecular formula C10H7ClF3N3O2S B1459102 2-((8-クロロ-6-(トリフルオロメチル)-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)チオ)酢酸メチル CAS No. 1623663-01-3](/img/structure/B1459102.png)
2-((8-クロロ-6-(トリフルオロメチル)-[1,2,4]トリアゾロ[4,3-a]ピリジン-3-イル)チオ)酢酸メチル
説明
Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate is a useful research compound. Its molecular formula is C10H7ClF3N3O2S and its molecular weight is 325.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農薬
TFMP誘導体は、農薬業界において、害虫から作物を保護するために広く使用されています 。フッ素原子の独特な物理化学的特性とピリジン部分の特徴が、これらの化合物の生物活性に寄与しています。例えば、TFMP誘導体であるフルアジホップ-ブチルは、農薬市場に初めて導入された化合物であり、それ以来、20種類以上の新しいTFMP含有農薬が開発されています .
医薬品
いくつかのTFMP誘導体は、製薬業界で使用されています。TFMP部分を有する5つの医薬品が承認されており、現在、多くの候補が臨床試験中です 。これらの化合物は、トリフルオロメチル基の存在により、さまざまな薬理作用を示すことがわかっています。
獣医学
獣医学では、TFMP誘導体を含む2つの製品が市場承認を取得しています 。獣薬にTFMPが組み込まれているのは、化合物の有効性と安定性を高める効果があるためと考えられます。
フッ素化化合物の合成
TFMP誘導体を含むフッ素化有機化学品の合成は、重要な研究分野です。これらの化合物は、新しい材料や医薬品の開発に不可欠であり、フッ素原子は有機分子の生物活性と物理的特性を大きく変化させる可能性があります .
抗ウイルス研究
TFMP誘導体の抗ウイルス用途に関する研究は、可能性を示しています。例えば、[1,2,4]トリアゾロ[4,3-a]キノキサリン誘導体は、単純ヘルペスウイルスに対する抗ウイルス活性を試験されています 。これは、同様の構造が他のウイルス感染に対する有効性を調べることができることを示唆しています。
片頭痛の治療
TFMP基は、片頭痛の治療に使用される薬剤に含まれていることがわかっています。片頭痛発作時には、頭蓋内循環におけるCGRPのレベルが上昇し、CGRPを標的とする化合物は、片頭痛様頭痛を軽減することが示されています 。これは、TFMP誘導体が新しい片頭痛治療薬の開発において役割を果たす可能性があることを示唆しています。
作用機序
The compound also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of a drug. The presence of fluorine atoms can enhance the compound’s lipophilicity, which can improve its ability to cross cell membranes and reach its target .
生化学分析
Biochemical Properties
Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, triazole derivatives are known to inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . The interaction of Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate with these enzymes can lead to the modulation of their activity, thereby influencing various biochemical pathways.
Cellular Effects
Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, triazole derivatives have been shown to modulate the expression of genes involved in inflammatory responses and cell proliferation . The compound’s impact on cell signaling pathways can lead to alterations in cellular behavior, including changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate involves its interaction with specific biomolecules. The compound can bind to enzymes and receptors, leading to enzyme inhibition or activation and changes in gene expression . For instance, the binding of triazole derivatives to carbonic anhydrase can inhibit its activity, affecting the regulation of pH and ion balance in cells. Additionally, the compound’s interaction with receptors can modulate signaling pathways, influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate can change over time. The compound’s stability and degradation are crucial factors that determine its long-term effects on cellular function. Studies have shown that triazole derivatives can exhibit varying degrees of stability, with some compounds being more prone to degradation than others . The long-term effects of Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate on cellular function can include sustained enzyme inhibition, altered gene expression, and changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as enzyme inhibition and modulation of gene expression . At higher doses, toxic or adverse effects may be observed, including cytotoxicity and disruption of normal cellular processes. It is essential to determine the optimal dosage range to maximize the compound’s therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate is involved in various metabolic pathways. The compound interacts with enzymes and cofactors that play a role in its metabolism. For example, triazole derivatives are known to undergo metabolic transformations, including oxidation and conjugation reactions . These metabolic processes can influence the compound’s bioavailability, activity, and elimination from the body. Additionally, the compound’s effects on metabolic flux and metabolite levels can impact overall cellular metabolism.
Transport and Distribution
The transport and distribution of Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate within cells and tissues are critical factors that determine its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific cellular compartments. Understanding the transport and distribution mechanisms of Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, triazole derivatives have been shown to localize to the mitochondria, where they can influence mitochondrial function and energy metabolism. The subcellular localization of Methyl 2-((8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)thio)acetate can impact its interactions with biomolecules and its overall biological effects.
特性
IUPAC Name |
methyl 2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3N3O2S/c1-19-7(18)4-20-9-16-15-8-6(11)2-5(3-17(8)9)10(12,13)14/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOPGXYVCYQYGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NN=C2N1C=C(C=C2Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


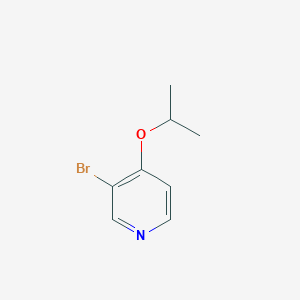
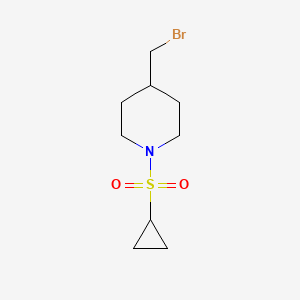
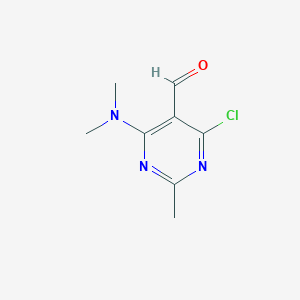
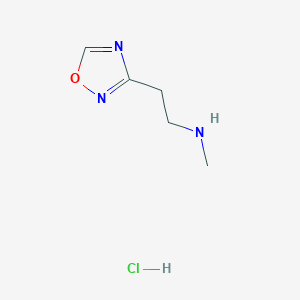
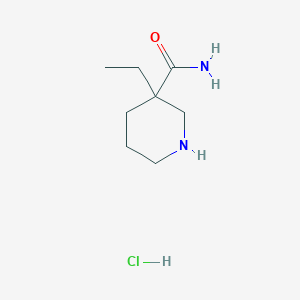
![1-[(3-Methylphenyl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B1459027.png)
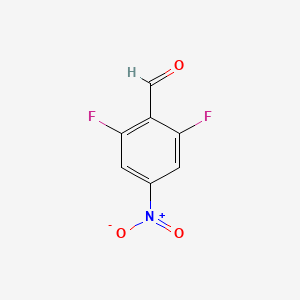
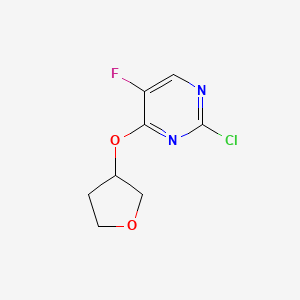
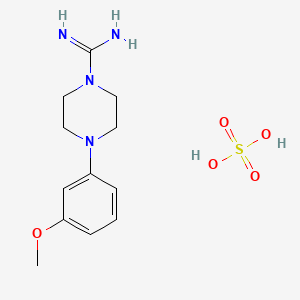
![4,6,12-Triazatricyclo[7.2.1.0]dodeca-2(7),3,5-triene dihydrochloride](/img/structure/B1459034.png)
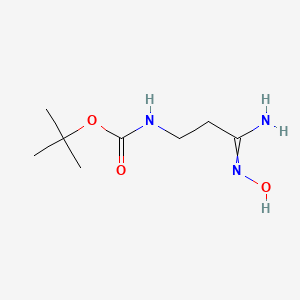
![4,5,6,7-Tetrahydrobenzo[d]isoxazol-5-amine hydrochloride](/img/structure/B1459038.png)
